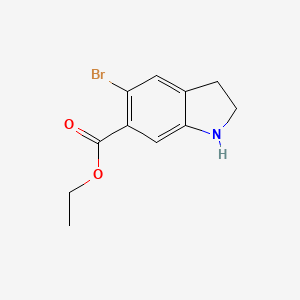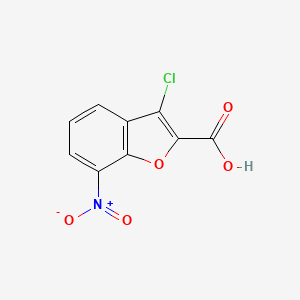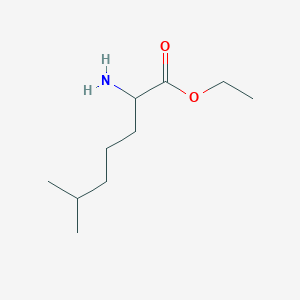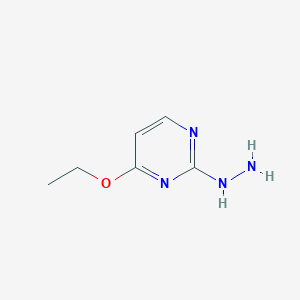![molecular formula C6H7NO B13216687 1-Oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13216687.png)
1-Oxaspiro[2.3]hexane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[23]hexane-2-carbonitrile is an organic compound characterized by a spirocyclic structure containing an oxygen atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[2.3]hexane-2-carbonitrile typically involves the conversion of methylenecyclobutane derivatives. One common method includes the bromohydroxylation of methylenecyclobutane followed by dehydrobromination to form spirooxiranes. These spirooxiranes can then be converted into this compound through further reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[2.3]hexane-2-carbonitrile undergoes various chemical reactions, including:
Isomerization: This compound can undergo prototropic isomerization to form different structural isomers.
Substitution Reactions: The nitrile group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in the isomerization of epoxy derivatives of methylenecyclobutane to form hydroxymethylbicyclobutane derivatives.
N-Bromosuccinimide (NBS): Used in the bromohydroxylation step during the synthesis of spirooxiranes.
Major Products Formed
Hydroxymethylbicyclobutane Derivatives: Formed through the isomerization of epoxy derivatives.
Scientific Research Applications
1-Oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the spirocyclic structure provides rigidity and stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
3-Methylenecyclobutane-1-carbonitrile: A precursor in the synthesis of 1-Oxaspiro[2.3]hexane-2-carbonitrile.
Methyl 3-Methylenecyclobutane-1-carboxylate: Another precursor used in similar synthetic routes.
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-5-6(8-5)2-1-3-6/h5H,1-3H2 |
InChI Key |
IDKNAZAXAIYONO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Aminomethyl)cyclopropyl]butan-2-ol](/img/structure/B13216611.png)
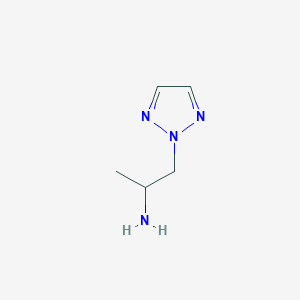

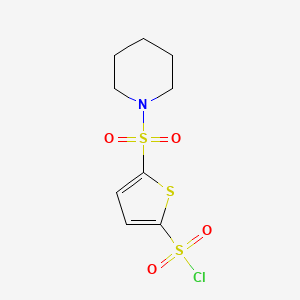

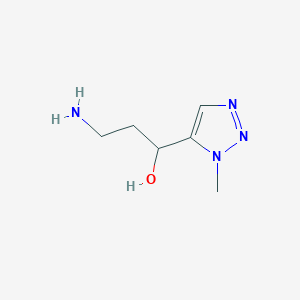
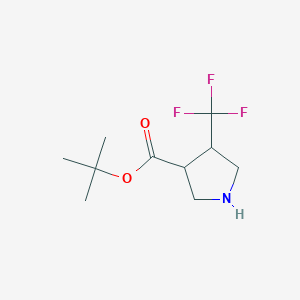
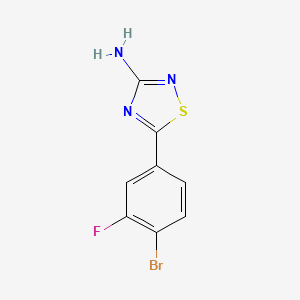

![3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene](/img/structure/B13216677.png)
